molecular formula C12H12Hg2NO4 B1591398 Merfen-styli CAS No. 8003-05-2

Merfen-styli

Cat. No. B1591398
CAS RN: 8003-05-2
M. Wt: 635.41 g/mol
InChI Key: ZAQDQFFQEKUULQ-UHFFFAOYSA-N
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Description

Merfen-styli is a type of laboratory apparatus used to synthesize and manipulate chemicals. It is a highly versatile tool that can be used to conduct a variety of experiments in a laboratory setting. Merfen-styli has become increasingly popular in recent years due to its ability to be used to conduct a variety of lab experiments.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Organic Nitrate Chemistry: “Merfen-styli” plays a significant role in the atmospheric chemistry of organic nitrates. It affects the lifetime of nitrogen oxides (NOx) in rural and remote continental locations, which is crucial for understanding urban air quality as NOx emissions decrease .

Medical Applications

Antiseptic and Antifungal Properties: Historically, phenylmercuric nitrate has been utilized for its potent antiseptic and antifungal effects, particularly in topical solutions for disinfecting wounds. Although its use in direct medical applications has declined due to toxicity concerns, it remains in use in low concentrations as a preservative in ophthalmic solutions .

Agricultural Sector

Fungicide Ingredient: Mercury-based compounds, including “Merfen-styli,” were once popular as fungicide ingredients. However, due to severe adverse human health effects, their use in agriculture has been significantly reduced. The historical context of mercury use in agriculture provides insights into the evolution of chemical safety regulations .

Mechanism of Action

Target of Action

Merfen-styli, also known as nitrooxy(phenyl)mercury;phenylmercury;hydrate, primarily targets the Beta-(1-4)-glucan hydrolase . This enzyme plays a crucial role in the metabolism of glucans, which are polysaccharides of glucose.

Mode of Action

It is known that many mercury-based organic compounds, like merfen-styli, exert their effects by interacting with the thiol groups (-sh) of proteins, altering their structure and function . This interaction can lead to changes in the activity of the targeted enzymes or proteins, potentially leading to the observed effects of the compound.

Biochemical Pathways

Merfen-styli’s interaction with Beta-(1-4)-glucan hydrolase could potentially affect the metabolic pathways involving glucans . Glucans are involved in various biological processes, including energy storage and cell signaling.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

Given its potential interaction with Beta-(1-4)-glucan hydrolase, it may affect the metabolism of glucans, leading to changes at the cellular level

Action Environment

The action, efficacy, and stability of Merfen-styli can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as other drugs or chemicals, could potentially interact with Merfen-styli, affecting its action and efficacy.

properties

IUPAC Name

nitrooxy(phenyl)mercury;phenylmercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2Hg.NO3.H2O/c2*1-2-4-6-5-3-1;;;2-1(3)4;/h2*1-5H;;;;1H2/q;;;+1;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQDQFFQEKUULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg].C1=CC=C(C=C1)[Hg]O[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Hg2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merfen-styli

CAS RN

8003-05-2
Record name Phenylmercuric nitrate, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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